N'-(1,3-benzodioxol-5-ylmethylene)-2-(2-pyridinylthio)acetohydrazide
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Description
N'-(1,3-benzodioxol-5-ylmethylene)-2-(2-pyridinylthio)acetohydrazide, also known as BPTES, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in the treatment of cancer. BPTES has been shown to selectively inhibit the activity of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells.
Scientific Research Applications
Synthesis and Radical Generation
- A study by Berezin et al. (2014) outlines a method to generate 1,3-disubstituted benzo- and pyrido-fused 1,2,4-triazinyl radicals, including derivatives with pyrid-2-yl substituents, through a two-step process involving N'-(2-nitroarylation) of N'-(het)arylhydrazides. This method shows potential for generating a variety of radicals with different substituents, potentially useful in chemical synthesis and materials science (Berezin et al., 2014).
Heavy Metal Detection
- Rahman et al. (2020) developed novel ligands of (E)-N'-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) for the detection of carcinogenic lead (Pb2+) using an electrochemical approach. The study highlights the compound's application in environmental monitoring and public health by offering a sensitive and selective method for detecting Pb2+ in natural samples (Rahman et al., 2020).
Anticancer Activity
- Mansour et al. (2021) synthesized a series of derivatives, including N'-(2-((4-(Benzo[d][1, 3]dioxol-5-yl)-3-cyano-6-(naphthalen-2-yl)-pyridin-2-yl)oxy)-acetyl)benzohydrazide, to evaluate their anticancer activity against human breast cancer MCF-7 and MDA-MB-231 cell lines. The study indicates the potential of these compounds as anticancer agents, suggesting avenues for further research in cancer treatment (Mansour et al., 2021).
Sensor Development
- Arshad et al. (2015) utilized N'-(pyridin-2-ylmethylene)benzenesulfonohydrazide derivatives for the fabrication of a sensor sensitive to Hg2+ ions. This development is significant for environmental remediation, offering a method to detect and monitor mercury pollution with high sensitivity and selectivity (Arshad et al., 2015).
properties
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-pyridin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-14(9-22-15-3-1-2-6-16-15)18-17-8-11-4-5-12-13(7-11)21-10-20-12/h1-8H,9-10H2,(H,18,19)/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLVXOMRMMSNHH-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CSC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CSC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide |
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